molecular formula C10H18O2 B1217407 Sobrerol CAS No. 498-71-5

Sobrerol

Cat. No. B1217407
CAS RN: 498-71-5
M. Wt: 170.25 g/mol
InChI Key: OMDMTHRBGUBUCO-UHFFFAOYSA-N
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Description

Sobrerol is a mucolytic . It was discovered by Ascanio Sobrero as an oxidation product of terpenes . Sobrerol is indicated in patients with chronic respiratory diseases . It is known for its employment in therapy for respiratory diseases .


Synthesis Analysis

Sobrerol was discovered as an oxidation product of terpenes . It has been synthesized starting from methyl 3,5-dihydroxy-4-methyl benzoate in eight steps with an overall yield of 26% . Another strategy for synthesizing sobrerol is from cheap α-pinene, the main component of the rich natural-resource turpentine .


Molecular Structure Analysis

Sobrerol has a molecular formula of C10H18O2 . Its average mass is 170.249 Da and its monoisotopic mass is 170.130676 Da .


Chemical Reactions Analysis

The oxidation and reduction reactions of chiral pinene lead to several possible isomers of carvone (the corresponding cyclohexyl ketone dehydrated at the isopropyl) and sobrerol . This makes it possible to determine the reaction mechanism and the structural properties of pinene and other terpenes .


Physical And Chemical Properties Analysis

Sobrerol has a molecular formula of C10H18O2 . Its average mass is 170.249 Da and its monoisotopic mass is 170.130676 Da .

Scientific Research Applications

Muco-Modifying Agent in Bronchopulmonary Diseases

Sobrerol is primarily studied for its role as a muco-modifying agent in hypersecretory bronchopulmonary diseases. Its terpenic structure helps modify mucus characteristics, making it particularly useful in treating chronic bronchitic patients. Clinical trials have confirmed its efficacy in relieving obstructive symptoms associated with these diseases (Braga et al., 1987).

Cancer Chemoprevention

Sobrerol has shown potential in cancer chemoprevention. It significantly prolonged tumor latency and decreased tumor yield in rodent models of mammary cancer. Compared to other monoterpenes, sobrerol was more potent in enhancing carcinogen excretion and preventing tumor formation (Crowell et al., 1992).

Metabolism Studies

Research on the metabolism of trans-sobrerol in rats has been conducted. The study examined the biotransformation of sobrerol in rat urine, bile, and feces, identifying the metabolic pathways involving oxidation and glucuronidation (Ventura et al., 1983).

Atmospheric Chemistry

Sobrerol's role in atmospheric chemistry has been studied, particularly its effect on the autoxidation rate of S(IV) in the atmosphere. It was found to inhibit this process, suggesting implications for environmental chemistry (Pasiuk-Bronikowska et al., 2003).

Mucociliary Transport

Studies have examined the effect of sobrerol on mucociliary transport in patients with chronic bronchial diseases. It was observed that sobrerol could modify the rheological properties of bronchial secretions, facilitating mucociliary clearance (Allegra et al., 1981).

Pharmacokinetics in Chronic Bronchitis

Research has been conducted on the pharmacokinetics of sobrerol in patients with chronic bronchitis. The study focused on the drug's accumulation in bronchial mucus and its potential implications for treatment (Braga et al., 1983).

Development of Oral Sustained-Release Pellets

Recent research has focused on the development of oral sustained-release pellets of sobrerol for potential use in treating multiple sclerosis. This study highlighted the potential for improving the compliance and therapeutic efficacy of sobrerol administration (Lu et al., 2022).

Interaction with Anesthetics

Sobrerol has been studied for its ability to interact with anesthetics, specifically its role in prolonging the anesthetic effect of propofol in animals. This research suggests potential applications in anesthesia management (Lin et al., 2006).

Applications in Material Science

Sobrerol has also found applications in material science, such as in the synthesis of sobrerol acrylate and sobrerol methacrylate for use in unsaturated polyester resins. These developments offer environmentally friendly alternatives to conventional materials (Lima et al., 2018).

Future Directions

A future study will test the hypothesis that a combination of oral and topical sobrerol could benefit children and adults with frequent respiratory tract infections . The rationale of this new approach is based on the concept that mucus accumulation could be a risk factor for increased susceptibility to infections .

properties

IUPAC Name

5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDMTHRBGUBUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871701
Record name 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sobrerol

CAS RN

498-71-5, 42370-41-2
Record name Sobrerol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sobrerol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
L Allegra, R Bossi, PC Braga - Respiration, 1981 - karger.com
Some pharmacological properties of Sobrerol have been assessed, in frog palate preparation, by measuring the mucociliary transport velocity due to mucus samples obtained from …
Number of citations: 19 karger.com
P Ventura, M Schiavi, S Serafini - Xenobiotica, 1983 - Taylor & Francis
… and identify the tvatzs-sobrerol metabolites in rat urine, bile … dl-trans-Sobrerol administered to female Wistar rats … It is noteworthy that the biological oxidation of tram-sobrerol takes place …
Number of citations: 19 www.tandfonline.com
CL Castigiioni, C Gramolini - Respiration, 1986 - karger.com
… of sobrerol on exacerbations, clinical signs and respiratory function indexes. Patients were treated at random with sobrerol … Among the patients admitted to the study, 76% of the sobrerol …
Number of citations: 16 karger.com
L Bellussi, G Manini, MG Buccella… - Journal of international …, 1990 - journals.sagepub.com
In a double-blind, randomized, placebo-controlled clinical trial, the safety and efficacy of 900 mg/day sobrerol granules given for up to 10 days was assessed in 40 patients with chronic …
Number of citations: 8 journals.sagepub.com
MS Lima, CSMF Costa, JFJ Coelho, AC Fonseca… - Green …, 2018 - pubs.rsc.org
… Sobrerol acrylate (SobAcr) and sobrerol methacrylate (SobMet) were synthesized for the first time through the functionalization of sobrerol with double bonds. Sobrerol was obtained by …
Number of citations: 44 pubs.rsc.org
R Bovara, G Carrea, L Ferrara, S Riva - Tetrahedron: Asymmetry, 1991 - Elsevier
Resolution of the mucolytic drug (±)-trans-sobrerol (1) was achieved by transesterification with vinyl acetate in organic media, catalyzed by free or immobilized Lipase PS. The …
Number of citations: 121 www.sciencedirect.com
G Bettinetti, F Giordano, G Fronza, A Italia… - Journal of …, 1990 - Elsevier
… Only trans-sobrerol is used in therapy.1 The aim of this study … racemates of cis- and trans-sobrerol in the solid state and to … cis-sobrerol content as the main impurity in the …
Number of citations: 35 www.sciencedirect.com
VV Costa, KA da Silva Rocha, LF de Sousa… - Journal of Molecular …, 2011 - Elsevier
A remarkable effect of the solvent nature on the acid catalyzed transformation of α-pinene oxide allowed direction of the reaction to either trans-carveol or trans-sobrerol. Each of these …
Number of citations: 51 www.sciencedirect.com
P Ventura, R Pellegata, M Schiavi, S Serafini - Xenobiotica, 1986 - Taylor & Francis
… It is noteworthy that we did not identify metabolites due to the epoxidation of the double bond in accordance with our findings on the metabolism of trans-sobrerol (Ventura et af. 1985). …
Number of citations: 10 www.tandfonline.com
G Ciprandi, A Varriccchio - Children, 2023 - mdpi.com
… Sobrerol is a monoterpene able to fluidify mucus, increase mucociliary clearance, … Sobrerol is available in various formulations (granules, syrup, nebulized, and suppository). Sobrerol …
Number of citations: 7 www.mdpi.com

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